The synthesis of BMY-21502 involves several steps:
The molecular structure of BMY-21502 can be represented by its canonical SMILES notation: C1CC(=O)N(C1)CC2CCN(CC2)C3=NC(=NC=C3)C(F)(F)F
. It features:
BMY-21502 undergoes various chemical reactions:
The specific conditions under which these reactions occur are critical for understanding its pharmacokinetics and dynamics.
BMY-21502 appears to exert its cognitive-enhancing effects primarily through the activation of the central nervous system cholinergic system. This activation is thought to be crucial for its anti-anoxic effects, potentially improving synaptic transmission and memory retention in conditions such as cerebral hypoxia .
BMY-21502 has several notable physical and chemical properties:
The compound has a shelf life exceeding two years when stored properly.
BMY-21502 has several scientific applications:
Clinical trials have assessed its efficacy in patients with mild-to-moderate Alzheimer’s disease, showing some promise albeit without statistically significant results compared to placebo .
BMY-21502 emerged during the 1990s as an experimental nootropic compound targeting cognitive deficits in neurodegenerative disorders, particularly Alzheimer’s disease (AD). Its development coincided with the dominance of the cholinergic hypothesis of AD, which proposed that cognitive decline stemmed from deficits in acetylcholine (ACh) neurotransmission. This hypothesis gained traction after postmortem studies revealed reduced choline acetyltransferase (CAT) activity and neuronal loss in the nucleus basalis of Meynert in AD patients [4] [8]. BMY-21502 was designed to augment cholinergic function, reflecting a broader pharmacological strategy to develop cognition-enhancing agents that could modulate neurotransmitter systems [1] [4].
The compound’s evaluation occurred alongside pivotal advancements in cognitive neuroscience. Landmark studies by Broca, Wernicke, and Brodmann in the 19th–20th centuries established cerebral localization principles, while later neuroimaging innovations (fMRI, PET) enabled non-invasive investigation of neural correlates of cognition [2]. These tools provided the framework for assessing BMY-21502’s effects on brain networks. The first clinical trial of BMY-21502 (1996) enrolled 69 mild-to-moderate AD patients in a 12-week randomized, double-blind, placebo-controlled study. This trial exemplified the translational approach linking neuropharmacology with cognitive assessment tools like the Alzheimer’s Disease Assessment Scale (ADAS) [1].
Table 1: Key Clinical Trial of BMY-21502
Parameter | BMY-21502 Group (n=34) | Placebo Group (n=35) |
---|---|---|
Mean ADAS Cognitive Change (Week 12) | -1.5 points | -0.5 points |
Moderate Dementia Subgroup (MMSE ≤20) ADAS Change | -2.7 points | +0.3 points |
Discontinuation Rate | 35% | 9% |
Cognitive Neuroscience Milestones Influencing BMY-21502 Research:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7